molecular formula C9H14N2OS B12921260 5,6-Dimethyl-2-[1-(methylsulfanyl)ethyl]pyrimidin-4(1H)-one CAS No. 88570-32-5

5,6-Dimethyl-2-[1-(methylsulfanyl)ethyl]pyrimidin-4(1H)-one

Cat. No.: B12921260
CAS No.: 88570-32-5
M. Wt: 198.29 g/mol
InChI Key: ZYOYERQTROXPAJ-UHFFFAOYSA-N
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Description

5,6-Dimethyl-2-(1-(methylthio)ethyl)pyrimidin-4(1H)-one is a heterocyclic compound with a pyrimidine core This compound is characterized by the presence of two methyl groups at the 5 and 6 positions, a methylthioethyl group at the 2 position, and a keto group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-2-(1-(methylthio)ethyl)pyrimidin-4(1H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-diamino-5,6-dimethylpyrimidine with methylthioacetaldehyde in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-2-(1-(methylthio)ethyl)pyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methylthio group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

5,6-Dimethyl-2-(1-(methylthio)ethyl)pyrimidin-4(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-2-(1-(methylthio)ethyl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with DNA or RNA, affecting cellular processes such as replication or transcription.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diamino-5,6-dimethylpyrimidine: Lacks the methylthioethyl and keto groups.

    5,6-Dimethyl-2-(methylthio)pyrimidin-4(1H)-one: Lacks the ethyl group in the methylthioethyl substituent.

    5,6-Dimethyl-2-(1-(methylthio)ethyl)pyrimidine: Lacks the keto group at the 4 position.

Uniqueness

5,6-Dimethyl-2-(1-(methylthio)ethyl)pyrimidin-4(1H)-one is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity

Properties

CAS No.

88570-32-5

Molecular Formula

C9H14N2OS

Molecular Weight

198.29 g/mol

IUPAC Name

4,5-dimethyl-2-(1-methylsulfanylethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C9H14N2OS/c1-5-6(2)10-8(7(3)13-4)11-9(5)12/h7H,1-4H3,(H,10,11,12)

InChI Key

ZYOYERQTROXPAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(NC1=O)C(C)SC)C

Origin of Product

United States

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